molecular formula C14H21NO5S2 B2980972 N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1396853-14-7

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2980972
CAS No.: 1396853-14-7
M. Wt: 347.44
InChI Key: IKKYNLINRRNEOJ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains functional groups such as a sulfonamide, a dioxin ring, and a thioether. It’s structurally related to the amino acid methionine .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely be a large, complex structure due to the presence of multiple functional groups .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For example, the sulfonamide group might be susceptible to hydrolysis, while the dioxin ring might participate in electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

Protein Binding Studies

Research has highlighted the use of certain sulfonamide compounds as fluorescent probes to study their binding to proteins. For instance, a study using N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide, a compound with minimal fluorescence in water that fluoresces strongly when bound to proteins, provided insights into the binding mechanisms of p-hydroxybenzoic acid esters to bovine serum albumin. This method offers a sensitive way to determine binding interactions, suggesting potential applications for sulfonamide compounds in protein interaction studies (H. Jun, R. T. Mayer, C. Himel, & L. Luzzi, 1971).

Environmental Degradation

Another significant application is in the environmental degradation of sulfonamide antibiotics. Microbacterium sp. strain BR1 was shown to degrade sulfamethoxazole and other sulfonamides through an unusual pathway initiated by ipso-hydroxylation, followed by fragmentation of the parent compound. This research points to the role of specific sulfonamides in reducing antibiotic persistence in the environment and mitigating antibiotic resistance propagation (B. Ricken et al., 2013).

Development of Novel Biological Agents

Research into N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamides and their derivatives has shown that these compounds exhibit varying degrees of activity against butyrylcholinesterase, acetylcholinesterase, and lipoxygenase enzymes, alongside antimicrobial properties. This suggests their potential in designing new therapeutic agents targeting specific biological pathways (M. Irshad et al., 2019).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s a drug, it might interact with a specific protein or enzyme in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, it might be toxic if ingested or cause irritation if it comes into contact with the skin or eyes .

Properties

IUPAC Name

N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO5S2/c1-14(16,5-8-21-2)10-15-22(17,18)11-3-4-12-13(9-11)20-7-6-19-12/h3-4,9,15-16H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKYNLINRRNEOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCSC)(CNS(=O)(=O)C1=CC2=C(C=C1)OCCO2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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